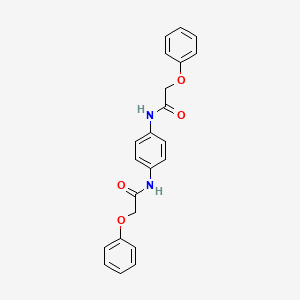![molecular formula C24H24N2O2 B3437727 N,N'-[1,3-phenylenebis(methylene)]bis(4-methylbenzamide)](/img/structure/B3437727.png)
N,N'-[1,3-phenylenebis(methylene)]bis(4-methylbenzamide)
Descripción general
Descripción
N,N'-[1,3-phenylenebis(methylene)]bis(4-methylbenzamide), commonly known as PMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PMB is a synthetic compound that belongs to the class of bis-benzamides and has been extensively studied for its various properties.
Mecanismo De Acción
The mechanism of action of PMB is still not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. PMB has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, PMB can prevent the growth and replication of cancer cells.
Biochemical and Physiological Effects:
PMB has been shown to have various biochemical and physiological effects. PMB has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in the body. Additionally, PMB has been shown to have antioxidant properties and can scavenge free radicals in the body, preventing cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMB has several advantages for use in laboratory experiments. PMB is highly soluble in water and organic solvents, making it easy to work with. Additionally, PMB is stable under a wide range of conditions, making it suitable for use in various experiments. However, PMB has some limitations, such as its potential toxicity and the need for specialized equipment and procedures for handling.
Direcciones Futuras
There are several future directions for research involving PMB. One potential direction is the development of PMB-based drug delivery systems for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of PMB and its potential applications in cancer treatment. Furthermore, PMB can be used in the synthesis of polymers, and future research can explore its potential applications in this field.
Aplicaciones Científicas De Investigación
PMB has been studied for its potential applications in various fields such as drug delivery, cancer treatment, and polymer science. PMB has been shown to have excellent solubility in water and organic solvents, making it an ideal candidate for drug delivery systems. PMB has also been studied for its anti-cancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. Additionally, PMB has been used in the synthesis of polymers due to its ability to crosslink with other compounds.
Propiedades
IUPAC Name |
4-methyl-N-[[3-[[(4-methylbenzoyl)amino]methyl]phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-17-6-10-21(11-7-17)23(27)25-15-19-4-3-5-20(14-19)16-26-24(28)22-12-8-18(2)9-13-22/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFLAZSRMSBNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B3437645.png)
![5-bromo-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-furamide](/img/structure/B3437653.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B3437656.png)
![3-({3-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3437669.png)
![8-mercapto-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3437675.png)
![N-(2-{[2-(diethylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B3437683.png)
![2-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B3437684.png)
![3-[(4-bromobenzoyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B3437701.png)
![4-nitrophenyl N-[(benzyloxy)carbonyl]isoleucinate](/img/structure/B3437705.png)

![N,N'-[1,4-phenylenebis(methylene)]di(2-thiophenecarboxamide)](/img/structure/B3437721.png)
![N,N'-bis[2-(trifluoromethyl)phenyl]-2,6-pyridinedicarboxamide](/img/structure/B3437735.png)
![isopropyl 2-[(3-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3437749.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3437764.png)